4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile
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Overview
Description
4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-nitrobenzonitrile is an organic compound characterized by the presence of a bromophenyl group, a hydrazino group, and a nitrobenzonitrile moiety
Preparation Methods
The synthesis of 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-nitrobenzonitrile typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-nitrobenzonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s hydrazino group makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the nitrobenzonitrile moiety may participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-nitrobenzonitrile include:
4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-methylphenyl)-4-oxobutanamide: This compound shares the bromophenyl and hydrazino groups but differs in the presence of a methylphenyl group and an oxobutanamide moiety.
4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}pyridine: This compound contains a pyridine ring instead of the nitrobenzonitrile moiety, leading to different chemical and biological properties.
Properties
Molecular Formula |
C15H11BrN4O2 |
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Molecular Weight |
359.18 g/mol |
IUPAC Name |
4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C15H11BrN4O2/c1-10(12-3-5-13(16)6-4-12)18-19-14-7-2-11(9-17)8-15(14)20(21)22/h2-8,19H,1H3/b18-10+ |
InChI Key |
MQJOOEMLDSHWMF-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)C#N)[N+](=O)[O-])/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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